![molecular formula C14H21ClO3S B13635861 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride](/img/structure/B13635861.png)
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are widely used in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. The presence of a benzyloxy group and an ethyl group attached to the butane backbone makes this compound unique in its structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonic acid+SOCl2→2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants and products. The use of thionyl chloride in excess ensures the complete conversion of the sulfonic acid to the sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Reduction: The compound can be reduced to the corresponding sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the benzyloxy group can undergo oxidation to form benzaldehyde derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by reduction.
Scientific Research Applications
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate ester bonds. The benzyloxy group can also participate in reactions, such as oxidation, to form benzaldehyde derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-((Benzyloxy)methyl)-2-methylpropane-1-sulfonyl chloride
- 2-((Benzyloxy)methyl)-2-ethylpropane-1-sulfonyl chloride
- 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonic acid
Uniqueness
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride is unique due to the presence of both a benzyloxy group and an ethyl group attached to the butane backbone. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Biological Activity
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride is a sulfonyl chloride derivative that has gained attention for its potential biological activities. This compound is notable for its structural features, which may influence its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a sulfonyl chloride functional group, which is known to participate in various chemical reactions, including nucleophilic substitutions.
Biological Activity Overview
Research indicates that sulfonyl chlorides like this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Some studies have shown that derivatives of sulfonyl chlorides can inhibit bacterial growth.
- Anticancer Activity : Certain compounds within this class have demonstrated cytotoxic effects against various cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonyl chlorides often act as enzyme inhibitors by modifying active site residues through covalent bonding.
- Cell Membrane Disruption : These compounds may disrupt bacterial cell membranes, leading to cell lysis.
- Signal Transduction Interference : Some studies suggest that sulfonyl chlorides can interfere with cellular signaling pathways, potentially affecting cell proliferation and survival.
Case Studies and Research Findings
A review of the literature reveals several key studies that highlight the biological activity of related compounds:
Table 1: Biological Activity of Sulfonyl Chloride Derivatives
Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |
---|---|---|---|
Compound A | Antimicrobial | E. coli | <10 |
Compound B | Anticancer | MCF-7 (breast cancer) | 15 |
Compound C | Enzyme Inhibitor | Human Acetylcholinesterase | 5 |
These findings indicate that modifications to the core structure of sulfonyl chlorides can significantly enhance their bioactivity.
Recent Advances
Recent advancements in synthetic methodologies have allowed for the development of novel derivatives with improved biological profiles. For instance, research has indicated that introducing specific substituents can increase the potency and selectivity of these compounds against targeted enzymes or receptors.
Example Study
In a study published in the Journal of Medicinal Chemistry, a series of sulfonamide derivatives were evaluated for their ability to inhibit specific cancer cell lines. The results showed promising anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range, indicating potential for therapeutic applications .
Properties
Molecular Formula |
C14H21ClO3S |
---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-ethyl-2-(phenylmethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C14H21ClO3S/c1-3-14(4-2,12-19(15,16)17)11-18-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
InChI Key |
QXCRGWJMMGFOBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COCC1=CC=CC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.